5-Fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidine derivatives, oxane (tetrahydropyran) derivatives, and phenylpiperazine. The reactions may involve:
Nucleophilic substitution: Introduction of the fluorine atom.
Cyclization: Formation of the pyrimidine ring.
Coupling reactions: Attachment of the oxane and phenylpiperazine groups.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can occur, especially at the fluorine and phenylpiperazine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions of pyrimidine derivatives with biological targets.
Medicine
In medicinal chemistry, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylpiperazine moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Phenylpiperazine derivatives: Commonly used in the development of antipsychotic and antidepressant drugs.
Uniqueness
The uniqueness of 5-Fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C19H23FN4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-fluoro-4-(oxan-4-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H23FN4O/c20-17-18(15-6-12-25-13-7-15)21-14-22-19(17)24-10-8-23(9-11-24)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2 |
InChI Key |
SOGMMWLWRJHLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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